molecular formula C12H7BrClN3O2S B1344223 5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 252723-17-4

5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B1344223
CAS No.: 252723-17-4
M. Wt: 372.63 g/mol
InChI Key: IXXOMMSCNWTOPX-UHFFFAOYSA-N
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Description

Historical Development of Pyrrolo[2,3-d]pyrimidine Chemistry

The pyrrolo[2,3-d]pyrimidine scaffold emerged as a chemically versatile heterocycle following seminal work in the mid-20th century. Early patents from Burroughs Wellcome Co. (1962) demonstrated vasodilatory properties of pyrrolopyrimidine derivatives. The 1990s saw accelerated development, with Pfizer advancing corticotropin-releasing factor (CRF) antagonists based on this core. Key milestones include:

Year Development Reference
1962 First therapeutic application (vasodilators)
1994 Teijin Ltd. patents 4-substituted alkylamino derivatives
2000 Osi Pharmaceuticals explores adenosine receptor specificity
2010 Emergence as kinase inhibitor warheads (e.g., JAK/STAT pathway)

Modern applications leverage the scaffold's hydrogen-bonding capacity, with over 50 patented derivatives since 2010 targeting oncological and immunological pathways.

Significance of 5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine in Heterocyclic Chemistry

This compound (CAS 252723-17-4) serves as a critical synthetic intermediate with three strategic functional handles:

  • Bromine at C5 enables Suzuki-Miyaura cross-coupling for aromatic diversification
  • Chlorine at C4 facilitates nucleophilic substitution reactions
  • Phenylsulfonyl group at N7 provides steric bulk and directs regioselectivity

Its physicochemical profile (MW 372.63 g/mol, logP 2.72) balances solubility and membrane permeability. The compound has enabled synthesis of:

  • RET kinase inhibitors with IC50 values <10 nM
  • Third-generation EGFR-TKIs showing 104-fold selectivity for mutant vs wild-type receptors
  • Proteolysis-targeting chimeras (PROTACs) leveraging E3 ubiquitin ligase binding

Structural Classification within the Deazapurine Family

As a 7-deazapurine, this derivative exhibits distinct features compared to natural purines:

Feature Adenine 7-Deazapurine
N7 Position Nitrogen Carbon
Tautomerism Two forms Single dominant form
H-bond Capacity Three donors Two donors
π-Stacking Planar Slightly distorted

The phenylsulfonyl group induces a 15° out-of-plane distortion from the bicyclic core, reducing nonspecific DNA interactions while maintaining kinase affinity.

Bioisosterism and Structural Relationship to Adenine Nucleobase

The scaffold serves as an adenine bioisostere with enhanced metabolic stability:

Key bioisosteric features:

  • Maintains Watson-Crick face geometry through N1 and N3 positions
  • Bromine at C5 mimics 6-amino group's electron-withdrawing effects
  • Chlorine at C4 enhances electrophilicity for covalent inhibitor design

Comparative electronic properties:

Parameter Adenine 5-Bromo-4-chloro Derivative
HOMO (eV) -6.2 -5.8
LUMO (eV) -1.4 -2.1
Dipole (D) 3.1 4.7

This electronic profile enables preferential binding to ATP pockets while resisting phosphorylation. The compound's synthetic versatility continues to drive innovation in targeted protein degradation and precision oncology therapeutics.

Tables

Table 1: Synthetic Applications of this compound

Reaction Type Product Class Yield Range Key Reference
Suzuki Coupling Aryl-substituted derivatives 65-92%
Buchwald-Hartwig Amination Aniline-linked inhibitors 78-85%
EDC Coupling Amide-based PROTACs 60-75%
Nucleophilic Aromatic Substitution Cyclic amine derivatives 70-88%

Table 2: Structural Comparison of Deazapurine Variants

Position Modified Key Feature Therapeutic Application
1-Deaza Enhanced base stacking Antiviral nucleosides
3-Deaza Altered H-bonding Ribozyme studies
7-Deaza (This compound) Metabolic stability Kinase inhibitors

Properties

IUPAC Name

7-(benzenesulfonyl)-5-bromo-4-chloropyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClN3O2S/c13-9-6-17(12-10(9)11(14)15-7-16-12)20(18,19)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXOMMSCNWTOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CN=C3Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626070
Record name 7-(Benzenesulfonyl)-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252723-17-4
Record name 5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252723-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Benzenesulfonyl)-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions:

Sulfonylation to Introduce Phenylsulfonyl Group

The phenylsulfonyl group is introduced via sulfonylation of the brominated intermediate. This step involves reacting the brominated compound with benzenesulfonyl chloride in the presence of a base such as potassium carbonate or cesium carbonate in an aprotic solvent like dimethylformamide (DMF).

Reaction Conditions:

Purification and Isolation

The final product is purified using silica gel column chromatography. The elution solvents typically include combinations such as ethyl acetate and dichloromethane or methanol and dichloromethane. This ensures removal of impurities and isolation of the desired compound as a solid.

Purification Steps:

  • Extract organic layers with ethyl acetate.
  • Wash with brine and dry over magnesium sulfate.
  • Concentrate under vacuum.
  • Purify via silica gel column chromatography.

Data Table: Summary of Key Reaction Conditions

Step Reagents/Conditions Solvent Temperature Duration Yield
Starting Material Prep Formamidine salt, acrylonitrile derivative - - - -
Bromination NBS Dichloromethane 0–25°C 2–3 hours Up to 93%
Sulfonylation Benzenesulfonyl chloride + base DMF ~70°C ~4 hours High yield
Purification Silica gel chromatography Ethyl acetate Room temp Variable Pure solid

Notes on Optimization

  • Temperature Control : Precise temperature control during bromination and sulfonylation improves reaction efficiency and prevents side reactions.
  • Base Selection : Strong bases like cesium carbonate enhance sulfonylation yields.
  • Chromatography Techniques : Careful selection of elution solvents ensures high purity during purification.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine
  • 5-Bromo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine
  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine

Uniqueness

5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine is unique due to the combination of its halogen substituents and the phenylsulfonyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the development of new pharmaceuticals and advanced materials .

Biological Activity

5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine (CAS No. 252723-17-4) is a heterocyclic compound notable for its biological activity, particularly in medicinal chemistry. This compound has been investigated for its potential as a kinase inhibitor, which is crucial in cancer therapy and other therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-D]pyrimidine core with bromine and chlorine substituents along with a phenylsulfonyl group. This unique combination influences its chemical reactivity and biological interactions.

PropertyValue
IUPAC Name7-(benzenesulfonyl)-5-bromo-4-chloropyrrolo[2,3-d]pyrimidine
Molecular FormulaC₁₂H₇BrClN₃O₂S
Molecular Weight328.62 g/mol
Purity≥ 95%

The primary mechanism of action for this compound involves its interaction with specific kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby interfering with downstream signaling pathways that regulate cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anticancer drug development.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound:

  • Inhibition of Kinases : The compound has shown significant inhibitory effects on various kinases, which are crucial for tumor growth and survival. For instance, it has been reported to inhibit Aurora-A kinase with an IC50 value of approximately 0.16 µM, indicating potent activity against cancer cell lines such as MCF-7 and A549 .
  • Cell Line Studies : In vitro studies have demonstrated the cytotoxic effects of this compound on multiple cancer cell lines:
    • MCF-7 : IC50 = 0.46 ± 0.04 µM
    • A549 : IC50 = 0.39 ± 0.06 µM
    • NCI-H460 : IC50 = 42.30 µM .

Other Biological Activities

Besides its anticancer properties, research indicates potential applications in other areas:

  • Anti-inflammatory Effects : The compound is being explored for its anti-inflammatory properties, which may contribute to its therapeutic profile in treating conditions associated with chronic inflammation.
  • Enzyme Inhibition : Studies suggest that it may interact with various enzymes beyond kinases, potentially affecting metabolic pathways relevant to disease states .

Study on Anticancer Activity

A recent investigation into the anticancer effects of this compound involved testing against several cell lines to evaluate its potency:

Cell LineIC50 (µM)Type
MCF-70.46 ± 0.04Breast Cancer
A5490.39 ± 0.06Lung Cancer
NCI-H46042.30Lung Cancer

In these assays, the compound exhibited significant cytotoxicity compared to standard chemotherapeutics, suggesting its potential as a lead compound in drug development.

Mechanistic Studies

Further mechanistic studies revealed that the inhibition of Aurora-A kinase leads to cell cycle arrest at the G2/M phase, promoting apoptosis through intrinsic pathways . This finding underscores the importance of targeting specific kinases in cancer therapy.

Q & A

Basic Research Question

  • 1H/13C NMR : Confirm substitution patterns (e.g., bromine at C5, phenylsulfonyl at C7) via deshielding effects and coupling constants. Aromatic protons in the phenylsulfonyl group appear as multiplets at δ 7.5–8.0 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]+ expected at m/z 413.96 for C₁₃H₈BrClN₃O₂S) .
  • HPLC : Assess purity (>95% recommended for biological assays). Use C18 columns with acetonitrile/water gradients .

How does the phenylsulfonyl group influence kinase inhibition selectivity compared to analogs with methyl or ethyl substituents?

Advanced Research Question
The phenylsulfonyl moiety enhances steric bulk and electron-withdrawing effects, altering binding affinity to kinase ATP pockets. For example:

  • EGFR Inhibition : Sulfonyl groups improve hydrophobic interactions with Leu788 and Val726, increasing IC₅₀ values by 3–5× compared to methyl analogs .
  • Selectivity Profiling : Use kinase panel assays (e.g., Eurofins KinaseProfiler) to compare inhibition across 50+ kinases. Computational docking (MOE or Schrödinger) predicts binding poses and residue interactions .

What strategies resolve contradictions in reported biological activity data for this compound across cell lines?

Advanced Research Question
Discrepancies often arise from:

  • Cell Line Variability : Differences in kinase expression (e.g., HeLa vs. A549) . Validate target engagement via Western blotting for phosphorylated EGFR or downstream markers (e.g., ERK1/2).
  • Metabolic Stability : Assess compound half-life in cell media using LC-MS. Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify metabolic liabilities .

How can computational methods streamline the design of derivatives with improved pharmacokinetic properties?

Advanced Research Question

  • QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with logP and solubility .
  • ADMET Prediction : Tools like SwissADME forecast bioavailability (%F >30) and blood-brain barrier penetration (e.g., low for sulfonyl derivatives) .
  • Fragment-Based Design : Replace phenylsulfonyl with bioisosteres (e.g., pyridylsulfonyl) to balance potency and solubility .

What purification challenges arise during scale-up synthesis, and how are they mitigated?

Basic Research Question

  • Challenge : Low solubility in aqueous/organic solvents due to the sulfonyl group.
  • Solution : Use mixed solvents (e.g., DCM/MeOH 10:1) for recrystallization. For column chromatography, employ gradient elution with ethyl acetate/hexane (10–50%) .

How do steric and electronic effects of the 5-bromo and 4-chloro substituents impact regioselectivity in further functionalization?

Advanced Research Question

  • Bromine : Acts as a directing group in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids at C5) .
  • Chlorine : Electron-withdrawing effect activates C7 for nucleophilic substitution (e.g., amination or alkoxyylation) . Computational NBO analysis quantifies charge distribution to predict reactive sites .

What experimental evidence supports or contradicts the proposed mechanism of apoptosis induction in cancer models?

Advanced Research Question

  • Pro-Apoptotic Data : Caspase-3/7 activation (luminescence assays) and Annexin V staining in treated cells .
  • Contradictions : Some studies report cytostatic (not cytotoxic) effects at IC₅₀ doses. Resolve via time-course assays and combination studies with pro-apoptotic agents (e.g., TRAIL) .

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